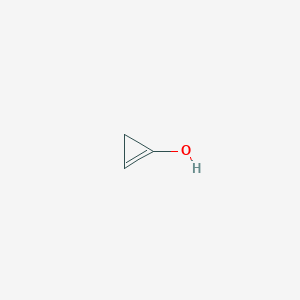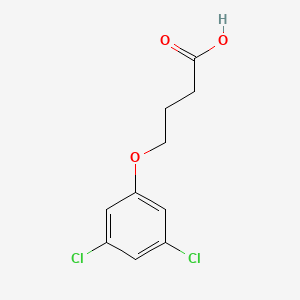
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate is a chemical compound known for its unique structure and properties It consists of a carbamate group attached to a phenyl ring substituted with ethoxy and diiodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diiodophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The diiodo groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carbamate groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the diiodo groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.
Hydrolysis: The major products are 4-ethoxy-3,5-diiodophenol and isopropyl alcohol.
Applications De Recherche Scientifique
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy and diiodo groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
- Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate
Comparison
Compared to similar compounds, Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate is unique due to the presence of diiodo groups, which significantly influence its reactivity and potential applications. The diiodo groups make it more suitable for specific substitution reactions and may enhance its biological activity compared to compounds with different substituents.
Propriétés
Numéro CAS |
84971-34-6 |
|---|---|
Formule moléculaire |
C12H15I2NO3 |
Poids moléculaire |
475.06 g/mol |
Nom IUPAC |
propan-2-yl N-(4-ethoxy-3,5-diiodophenyl)carbamate |
InChI |
InChI=1S/C12H15I2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
Clé InChI |
ARSAHOKSYTWJNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1I)NC(=O)OC(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


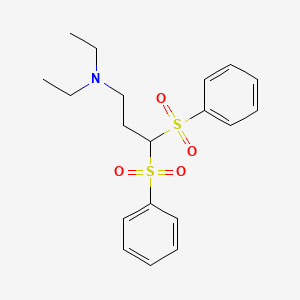
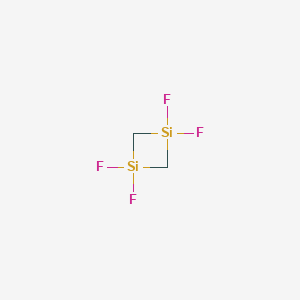
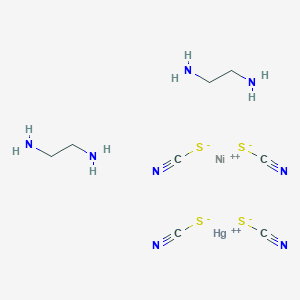
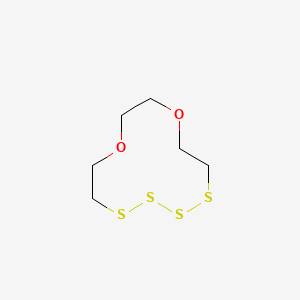
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
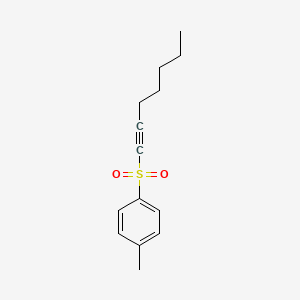
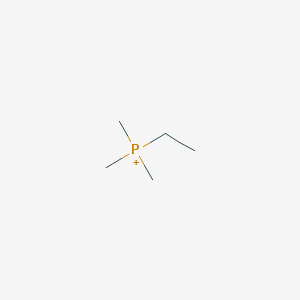

![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
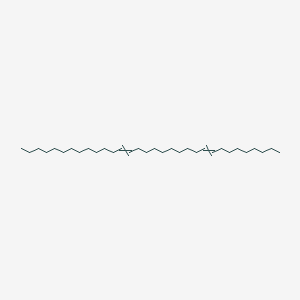
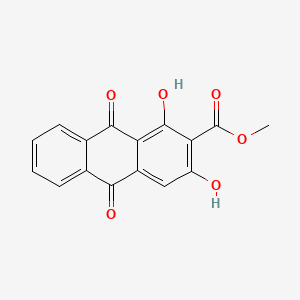
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
